N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,3-dimethoxybenzamide
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Overview
Description
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,3-dimethoxybenzamide is a useful research compound. Its molecular formula is C19H16N2O5S and its molecular weight is 384.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Compounds with benzothiazole and thiazole moieties, including those related to "N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,3-dimethoxybenzamide," are synthesized through various chemical reactions, often employing metal-catalyzed C-H bond functionalization, microwave-assisted synthesis, and one-pot multi-component reactions. These methods emphasize the importance of efficient, novel synthetic routes in preparing compounds with potential pharmacological activities (Al Mamari et al., 2019) (Borad et al., 2015).
Antimicrobial and Antifungal Properties
Several studies have reported the antimicrobial and antifungal properties of benzothiazole and thiazole derivatives. These compounds have been evaluated against a variety of pathogens, showing promising activities. For example, novel Schiff bases derived from 2-aminobenzothiazole showed significant antibacterial activity against common pathogens like Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017). Similarly, certain thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety exhibited antimicrobial and antiproliferative activities (Mansour et al., 2020).
Anticancer Evaluation
The anticancer potential of thiazole and benzothiazole derivatives has been a focus of several studies. Compounds incorporating these moieties have been tested against various cancer cell lines, showing inhibitory effects on cell proliferation. This suggests their potential as lead compounds for the development of new anticancer agents (Theoclitou et al., 2011).
Antioxidant Activity
Certain derivatives, such as coumarin-substituted heterocyclic compounds, have been evaluated for their antioxidant properties. These studies suggest the role of these compounds in mitigating oxidative stress, which is a contributing factor in various diseases, including cancer and neurodegenerative disorders (Abd-Almonuim et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target various enzymes and receptors, contributing to their biological activities .
Mode of Action
Based on the structure and the known activities of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Compounds with similar structures have been reported to influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction .
Pharmacokinetics
The presence of functional groups such as the benzodioxole and thiazole rings, and the dimethoxybenzamide moiety, may influence its pharmacokinetic properties, potentially affecting its absorption and distribution within the body, its metabolic stability, and its rate and route of excretion .
Result of Action
Similar compounds have been reported to exhibit antitumor activities, potentially through the induction of apoptosis and cell cycle arrest .
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S/c1-23-15-5-3-4-12(17(15)24-2)18(22)21-19-20-13(9-27-19)11-6-7-14-16(8-11)26-10-25-14/h3-9H,10H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFNRKGKDKJQRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.